molecular formula C17H17Br2NO3 B290762 2-(2,4-dibromophenoxy)-N-(4-methoxybenzyl)propanamide

2-(2,4-dibromophenoxy)-N-(4-methoxybenzyl)propanamide

Cat. No.: B290762
M. Wt: 443.1 g/mol
InChI Key: PHWUIOBQZZQHNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dibromophenoxy)-N-(4-methoxybenzyl)propanamide is a synthetic organic compound characterized by the presence of bromine atoms and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dibromophenoxy)-N-(4-methoxybenzyl)propanamide typically involves the reaction of 2,4-dibromophenol with 4-methoxybenzylamine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dibromophenoxy)-N-(4-methoxybenzyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-dibromophenoxy)-N-(4-methoxybenzyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dibromophenoxy)-N-(4-methoxybenzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine atoms and methoxy groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry .

Properties

Molecular Formula

C17H17Br2NO3

Molecular Weight

443.1 g/mol

IUPAC Name

2-(2,4-dibromophenoxy)-N-[(4-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C17H17Br2NO3/c1-11(23-16-8-5-13(18)9-15(16)19)17(21)20-10-12-3-6-14(22-2)7-4-12/h3-9,11H,10H2,1-2H3,(H,20,21)

InChI Key

PHWUIOBQZZQHNB-UHFFFAOYSA-N

SMILES

CC(C(=O)NCC1=CC=C(C=C1)OC)OC2=C(C=C(C=C2)Br)Br

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)OC)OC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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